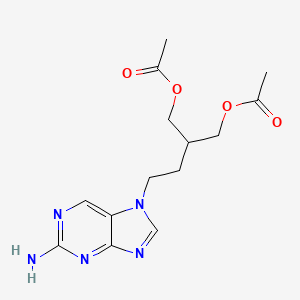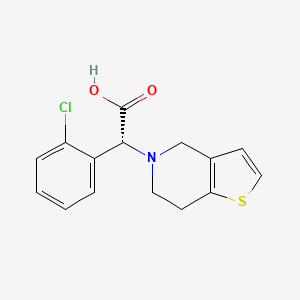![molecular formula C31H45N9O2 B601419 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone CAS No. 865792-18-3](/img/structure/B601419.png)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone, commonly known as Cilostazol, is a pharmaceutical compound primarily used as a vasodilator and an inhibitor of platelet aggregation. It is often prescribed for the treatment of intermittent claudication, a condition characterized by pain and cramping in the lower limbs due to inadequate blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cilostazol involves multiple steps, starting from the appropriate quinolinone derivative. The key steps include:
Formation of the quinolinone core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the butoxy and butyl groups: This is typically achieved through nucleophilic substitution reactions, where the quinolinone core is reacted with the appropriate alkyl halides.
Introduction of the tetrazole rings: This step involves the reaction of the intermediate with sodium azide and a suitable catalyst to form the tetrazole rings.
Industrial Production Methods
Industrial production of Cilostazol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cilostazol undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, Cilostazol can form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.
Substitution: The tetrazole rings and alkyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cilostazol, which can have different pharmacological properties.
Scientific Research Applications
Cilostazol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinolinone derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Medicine: Primarily used for the treatment of intermittent claudication and studied for its potential in treating other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Cilostazol exerts its effects by inhibiting phosphodiesterase III (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Cilostazol increases the levels of cAMP in platelets and blood vessels, leading to:
Inhibition of platelet aggregation: Prevents the formation of blood clots.
Vasodilation: Relaxes blood vessels, improving blood flow.
Comparison with Similar Compounds
Cilostazol is unique in its dual action as a vasodilator and platelet aggregation inhibitor. Similar compounds include:
Pentoxifylline: Another vasodilator used for treating intermittent claudication but with a different mechanism of action.
Dipyridamole: An antiplatelet agent with vasodilatory properties but primarily used for preventing blood clots.
Cilostazol stands out due to its specific inhibition of PDE3 and its combined effects on blood flow and platelet aggregation.
Properties
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N9O2/c41-31-20-17-24-23-27(42-22-10-8-16-30-33-35-37-40(30)26-13-5-2-6-14-26)18-19-28(24)38(31)21-9-7-15-29-32-34-36-39(29)25-11-3-1-4-12-25/h18-19,23,25-26H,1-17,20-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMLJEUDNKNZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCN3C(=O)CCC4=C3C=CC(=C4)OCCCCC5=NN=NN5C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)






![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)





